3-Cyclopropoxy-2-methoxybenzoic acid
Description
3-Cyclopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 2-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to the unique steric and electronic effects imparted by the cyclopropane ring, which can enhance metabolic stability and modulate binding interactions in biological systems .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-10-8(11(12)13)3-2-4-9(10)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
KFNYPCOKJRVENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the ortho-metalation of unprotected benzoic acids, followed by regioselective synthesis . Another method includes the etherification of 2,6-dichlorotoluene to obtain chloro-6-methoxy toluenes, which are then converted to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may undergo demethylation and demethenylation reactions catalyzed by enzymes such as cytochrome P450 . These reactions can lead to the formation of active metabolites that exert various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of 3-cyclopropoxy-2-methoxybenzoic acid can be contextualized by comparing it to analogs with variations in substituents or cycloalkoxy groups. Below is a detailed analysis:
Substituent Effects: Cycloalkoxy vs. Nitro Groups
- 3-Methoxy-2-nitrobenzoic Acid (): This compound replaces the cyclopropoxy group with a nitro group at the 2-position. The nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the carboxylic acid (increasing acidity) compared to the electron-donating cyclopropoxy group. For example, the nitro derivative exhibits a pKa of ~2.5 (estimated for nitrobenzoic acids), whereas this compound likely has a higher pKa (~4–5) due to reduced electron withdrawal .
Cycloalkoxy Group Variations
- 4-Cyclopentyloxy-2-hydroxybenzoyl Derivatives (): Compounds such as 3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid feature a larger cyclopentyloxy group. Solubility: Cyclopropoxy derivatives may exhibit improved aqueous solubility due to the smaller hydrophobic ring. Biological Activity: Cyclopentyloxy-containing compounds (e.g., T5224) are reported as anti-inflammatory agents, suggesting that cyclopropoxy analogs could target similar pathways but with modified pharmacokinetics .
Data Table: Key Properties
| Property | This compound | 3-Methoxy-2-nitrobenzoic Acid | 4-Cyclopentyloxy Derivatives |
|---|---|---|---|
| Molecular Weight | ~222.2 g/mol | ~213.1 g/mol | ~450–500 g/mol |
| pKa (Carboxylic Acid) | ~4.5 (estimated) | ~2.5 | ~3.8–4.2 |
| Solubility (Water) | Moderate | Low | Low |
| Biological Role | Metabolic stability enhancer | Synthetic intermediate | Anti-inflammatory |
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